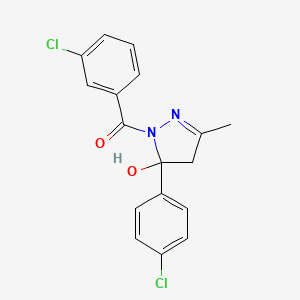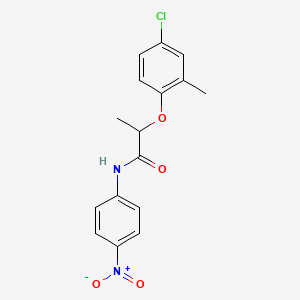![molecular formula C19H21NO3S B4889430 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine, also known as MPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is known to possess unique biochemical and physiological properties.
Mechanism of Action
The exact mechanism of action of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby reducing inflammation and pain. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine in lab experiments is its specificity. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to have a high degree of selectivity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is its potential toxicity. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine. One area of interest is the development of more potent and selective derivatives of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine that can be used as therapeutic agents for various diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine. Finally, the potential use of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is a promising compound for scientific research due to its unique biochemical and physiological properties. Its potential applications in the treatment of various diseases make it an important area of study. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective derivatives.
Synthesis Methods
The synthesis of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine involves the reaction of 4-phenylsulfonylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The yield of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is typically around 70-80%.
Scientific Research Applications
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-11-13-20(14-12-15)19(21)16-7-9-18(10-8-16)24(22,23)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFZSLFTNFNYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)

![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)


![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)
